![molecular formula C11H17FN2OS B12104673 n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative characterized by a 5-fluoropyridin-2-yl substituent attached to an ethyl group. Its molecular formula is C₁₁H₁₇FN₂OS with a molecular weight of 244.33 g/mol . The compound’s stereochemistry (R or S configuration at the chiral centers) is critical for its role in asymmetric synthesis, where sulfinamides are widely used as chiral auxiliaries or ligands .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide, and how do reaction conditions influence yield?
Methodology:
- Core synthesis: Adapt protocols from analogous sulfinamide derivatives (e.g., condensation of 5-fluoropyridine-2-carbaldehyde with 2-methylpropane-2-sulfinamide under basic conditions) .
- Key variables:
- Solvent: THF or DMF enhances solubility of intermediates.
- Base: NaH or K₂CO₃ facilitates imine formation.
- Temperature: 0–25°C minimizes side reactions (e.g., oxidation of sulfinamide).
- Yield optimization: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can researchers confirm the structural integrity of this compound, especially stereochemical purity?
Methodology:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and COSY for coupling patterns (e.g., fluoropyridine protons at δ 8.3–8.5 ppm) .
- IR: Confirm sulfinamide S=O stretch at 1040–1100 cm⁻¹.
- Chiral analysis: Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluent to resolve enantiomers .
- X-ray crystallography: Resolve absolute configuration if single crystals are obtainable .
Q. What purification strategies are effective for removing byproducts like sulfones or des-fluoro impurities?
Methodology:
- Byproduct mitigation:
- Oxidation control: Use inert atmosphere (N₂/Ar) to prevent sulfinamide → sulfone conversion .
- Fluorine retention: Avoid strong acids/bases that may cleave the C-F bond.
- Purification:
- Flash chromatography: Separate sulfinamide (Rf ~0.3) from sulfones (Rf ~0.5) .
- Recrystallization: Use ethanol/water mixtures for high-purity crystals.
Advanced Research Questions
Q. How does the 5-fluoropyridinyl group influence the compound’s reactivity in asymmetric catalysis or medicinal chemistry applications?
Methodology:
- Electronic effects: Fluorine’s electronegativity enhances pyridine’s electron-withdrawing capacity, stabilizing transition states in catalytic cycles .
- Biological relevance: Fluorine improves metabolic stability and binding affinity in drug candidates (e.g., kinase inhibitors) .
- Experimental validation: Compare catalytic efficiency or receptor binding vs. non-fluorinated analogs using kinetic assays or SPR .
Q. What computational tools can predict enantioselectivity or intermolecular interactions of this sulfinamide in complex systems?
Methodology:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes) .
- DFT calculations: Optimize transition-state geometries at B3LYP/6-31G* level to predict enantiomeric excess (ee) .
- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. How can conflicting spectroscopic or crystallographic data be resolved when characterizing derivatives?
Methodology:
- Data reconciliation:
- Case study: If sulfinamide oxidizes to sulfone during analysis, repeat under inert conditions and compare HRMS data .
Comparison with Similar Compounds
Key Structural Features :
- The 5-fluoropyridine ring introduces electron-withdrawing effects, influencing reactivity and binding interactions.
- The tert-butylsulfinamide group provides steric bulk and chiral induction, critical for enantioselective transformations .
Comparison with Structural Analogues
Substituent Variations on the Pyridine Ring
Impact of Substituents :
- Electron-Withdrawing Groups (e.g., F, Br) : Enhance electrophilicity of the pyridine ring, improving reactivity in cross-coupling reactions. Bromo substituents also increase molecular weight and steric hindrance .
- Fluoro vs. Bromo : Fluorine’s smaller size reduces steric effects compared to bromine, making the 5-fluoro derivative more suitable for applications requiring moderate steric bulk .
Variations in the Alkyl Chain and Aromatic Groups
Key Observations :
- Quinoline vs. Pyridine: Quinoline-based derivatives (e.g., iodine-substituted) are tailored for radiopharmaceutical applications due to their improved bioavailability and target binding .
- Silyl Protection: The tert-butyldimethylsilyloxy group in [14] enhances solubility in nonpolar solvents, facilitating purification .
Stereochemical Comparisons
Stereochemical Impact :
- The configuration of the sulfinamide group dictates the compound’s ability to induce asymmetry in catalytic reactions. For example, (R)-configured sulfinamides often show superior enantioselectivity in aldol reactions .
Preparation Methods
Key Synthetic Strategies and Reaction Pathways
The synthesis of N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide primarily involves two approaches:
-
Direct Sulfinylation of a Chiral Amine Intermediate
-
Chiral Sulfinamide Auxiliary-Mediated Imine Formation
Direct Sulfinylation of a Chiral Amine Intermediate
This method involves reacting [1-(5-fluoropyridin-2-yl)ethyl]amine with 2-methylpropane-2-sulfinyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfinyl chloride .
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Temperature: 0–25°C
Example Protocol (Patent EP2410857B1):
-
Dissolve [1-(5-fluoropyridin-2-yl)ethyl]amine (1.0 equiv) in anhydrous THF.
-
Add TEA (1.2 equiv) and cool to 0°C.
-
Slowly add 2-methylpropane-2-sulfinyl chloride (1.1 equiv) dropwise.
-
Stir for 12 hours at room temperature.
-
Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate) .
Stereochemical Control:
-
The configuration at the sulfur center (R or S) is determined by the chirality of the sulfinyl chloride. For example, (R)-2-methylpropane-2-sulfinyl chloride yields the (R)-sulfinamide product .
Chiral Sulfinamide Auxiliary-Mediated Imine Formation
This approach employs (R)- or (S)-tert-butylsulfinamide as a chiral auxiliary to induce stereoselectivity during imine formation, followed by reduction or alkylation .
Reaction Conditions:
-
Solvent: THF or toluene
-
Catalyst: Titanium(IV) tetraethoxide (Ti(OEt)₄)
-
Temperature: 70°C
Example Protocol (ChemicalBook):
-
Mix 1-(5-fluoropyridin-2-yl)ethanone (1.0 equiv) with (R)-(+)-tert-butylsulfinamide (1.1 equiv) in anhydrous THF.
-
Add Ti(OEt)₄ (2.2 equiv) and reflux at 70°C for 12 hours under nitrogen.
-
Cool, hydrolyze with water, and filter.
-
Purify the sulfinimine intermediate via silica gel chromatography.
Critical Analysis:
-
Ti(OEt)₄ enhances imine formation by coordinating to the carbonyl oxygen, increasing electrophilicity.
-
The auxiliary’s chirality dictates the configuration of the final amine, which is subsequently converted to the sulfinamide .
Optimization of Reaction Parameters
Solvent Effects
Solvent | Dielectric Constant | Reaction Rate | Yield (%) | Selectivity (R:S) |
---|---|---|---|---|
THF | 7.5 | Moderate | 78 | 95:5 |
DCM | 8.9 | Fast | 85 | 90:10 |
Toluene | 2.4 | Slow | 65 | 98:2 |
Polar aprotic solvents like THF balance reaction rate and selectivity, while toluene favors higher stereoselectivity due to reduced solvation of intermediates .
Catalytic Systems
Titanium-Based Catalysts:
-
Ti(OEt)₄ is optimal for imine formation, achieving 91% yield in THF .
-
Mechanism: Titanium coordinates to the carbonyl group, stabilizing the transition state and accelerating nucleophilic attack by the sulfinamide .
Alternative Catalysts:
-
ZrCl₄ and AlCl₃ show lower efficacy (<50% yield) due to excessive Lewis acidity, leading to side reactions .
Stereochemical Outcomes and Resolution
The compound exhibits two stereocenters:
-
Carbon center in the ethyl group (C1).
-
Sulfur center in the sulfinamide group (S1).
Starting Material Configuration | Product Configuration (C1:S1) |
---|---|
(R)-Amine + (R)-Sulfinyl Chloride | (R:R) |
(S)-Amine + (R)-Sulfinyl Chloride | (S:R) |
Resolution Techniques:
-
Chiral HPLC: Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
-
Crystallization: Diastereomeric salts formed with tartaric acid derivatives enable isolation of single enantiomers .
Scalability and Industrial Applications
Case Study (Patent EP2410857B1):
-
Scale: 140 mmol (34.3 g of product).
-
Purification: Recrystallization from methanol/water yields 95% pure product .
Challenges:
-
Moisture Sensitivity: Sulfinyl chloride reagents require anhydrous conditions.
-
Exothermic Reactions: Controlled addition rates and cooling are critical to prevent decomposition .
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Direct Sulfinylation | Short synthetic route | Requires chiral amine precursor | 70–85 |
Sulfinamide Auxiliary Approach | High stereoselectivity | Multi-step, higher cost | 85–91 |
Properties
IUPAC Name |
N-[1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWJTWRNDKQESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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